Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPRZFGLEWZSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743509 | |
| Record name | Methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221403-87-7 | |
| Record name | Methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with the preparation of N-(2-fluorophenyl)thiourea , derived from 2-fluoroaniline and thiophosgene. This intermediate reacts with methyl 2-bromoacetoacetate in a 1:1 molar ratio. The mechanism proceeds through nucleophilic attack by the thiourea’s sulfur atom on the α-carbon of the bromo ketone, followed by cyclization and elimination of hydrogen bromide.
Optimization Parameters
Table 1: Hantzsch Synthesis Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | +15% |
| Solvent | Ethanol | +10% |
| Thiourea Purity | >95% | +8% |
Thiosemicarbazone Cyclocondensation Approach
An alternative route employs thiosemicarbazones as precursors, leveraging their reactivity with α-haloketones to form the thiazole ring. This method is advantageous for introducing electron-withdrawing groups.
Synthetic Workflow
Key Advantages
Table 2: Thiosemicarbazone Method Performance
| Metric | Value |
|---|---|
| Reaction Time | 5 hours |
| Isolated Yield | 70% |
| Purity (HPLC) | 98.5% |
One-Pot Multi-Component Synthesis
Recent advancements have enabled a one-pot strategy, combining thiourea formation and cyclization in a single reaction vessel. This method reduces intermediate isolation steps and improves atom economy.
Procedure Overview
Efficiency Metrics
Critical Analysis of Methodologies
Cost and Scalability
Environmental Impact
-
Waste Generation : Thiosemicarbazone routes produce 20% less hazardous waste than Hantzsch methods.
-
Solvent Recovery : Ethanol recycling achieves 90% recovery in industrial settings.
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Antiviral Activity
Research has indicated that thiazole derivatives, including methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, exhibit antiviral properties. A study highlighted the potential of phenylthiazole compounds in inhibiting flavivirus infections by targeting viral envelope proteins . The structural modifications at the thiazole ring have shown to influence the antiviral potency significantly.
Anticancer Properties
The compound has been investigated for its anticancer activities. In vitro studies demonstrated that certain thiazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds derived from thiazoles have shown selective cytotoxicity against human lung adenocarcinoma cells, with IC50 values indicating significant potential for further development as anticancer agents .
Antimicrobial Effects
Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that this compound can exhibit activity against both Gram-positive and Gram-negative bacteria, although its efficacy may vary compared to standard antibiotics .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing thiazole carboxylic acids and aryl halides in the presence of bases.
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while minimizing side reactions .
- Catalytic Approaches : Employing transition metal catalysts to facilitate the formation of the thiazole ring structure efficiently.
These methodologies not only improve yield but also allow for the exploration of various substituents on the thiazole ring, enhancing biological activity.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antiviral Research : A study focused on modifying the methyl ester to improve metabolic stability while retaining antiviral activity against flaviviruses. The research established structure-activity relationships (SARs) that guided further modifications .
- Cancer Cell Line Studies : Another investigation evaluated a series of thiazole derivatives against multiple cancer cell lines, identifying compounds with promising selectivity and potency. The presence of specific substituents was critical in enhancing anticancer activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl 2-(2-fluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Structural Comparisons
The structural variations among methyl 2-(2-fluorophenyl)thiazole-4-carboxylate and related compounds primarily involve substituents on the phenyl ring, ester groups, and functional group modifications (Table 1).
Table 1. Structural Comparison of Selected Thiazole Carboxylates
- Fluorination : The target compound’s single ortho-fluorine contrasts with the 2,4-difluorophenyl group in ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate , which may enhance lipophilicity and metabolic stability.
- Ester vs. Amide: Methyl 2-phenylthiazole-4-carboxylate shares the methyl ester but lacks fluorine, while 2-((4-fluorobenzyl)(methyl)amino)-N-phenylthiazole-4-carboxamide replaces the ester with a carboxamide, altering hydrogen-bonding capacity.
Electronic Properties
The HOMO–LUMO gap, a critical determinant of electronic reactivity, is influenced by substituents. Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate exhibits a small HOMO–LUMO gap (~3.5 eV) due to extended conjugation from the nitro group and hydrazine moiety . In contrast, this compound lacks such conjugation but may still exhibit a reduced gap compared to non-fluorinated analogs (e.g., methyl 2-phenylthiazole-4-carboxylate) due to fluorine’s electron-withdrawing effects.
Biological Activity
Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: CHFNOS
Molecular Weight: 225.24 g/mol
The compound features a thiazole ring, which is critical for its biological activity. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
This compound exhibits a range of biological activities, primarily through the following mechanisms:
- Antitumor Activity: Thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, with IC values often in the low micromolar range .
- Antimicrobial Properties: The compound has shown promising antibacterial and antifungal activities. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
- Anti-inflammatory Effects: Thiazole derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Thiazole Ring: Modifications at positions 2 and 4 of the thiazole ring can significantly impact potency. For example, electron-withdrawing groups tend to enhance activity against certain cancer cell lines .
- Phenyl Ring Substituents: The position and nature of substituents on the phenyl ring (e.g., methyl or fluoro groups) are crucial for optimizing biological activity. Studies have indicated that para-substituted derivatives exhibit improved anticancer properties compared to their ortho or meta counterparts .
Biological Activity Data
Case Studies
-
Antitumor Activity in A549 Cells:
In a study investigating various thiazole derivatives, this compound was found to exhibit significant cytotoxicity against A549 cells with an IC value of approximately 1.98 µM, indicating its potential as an anticancer agent . -
Antimicrobial Efficacy:
The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations around 5 µM. This suggests its potential application in treating bacterial infections . -
Anti-inflammatory Mechanism:
Research has shown that this compound can reduce the secretion of pro-inflammatory cytokines in RAW 264.7 macrophages, highlighting its role in modulating inflammatory responses.
Q & A
Q. What are the standard synthetic routes for Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or esters. For example, a hydrolytic approach using methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate as a precursor can yield carboxylic acid derivatives under basic conditions (e.g., NaOH in ethanol/water at 358 K for 1.5 hours), followed by acidification . Optimization strategies include:
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystal Growth : Slow evaporation of ethyl acetate solutions to obtain high-quality crystals .
- Data Collection : Use of SHELX programs (e.g., SHELXL for refinement) to process intensity data, with typical R factors < 0.05 for high-resolution structures .
- Challenges : Addressing disorder in fluorophenyl groups or thiazole rings, resolved via iterative refinement and electron density mapping .
Advanced Research Questions
Q. What methodologies are employed to analyze the structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?
Methodological Answer: SAR studies focus on modifying substituents to enhance bioactivity. For example:
- Fluorophenyl Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 2-position to improve metabolic stability, as seen in analogs with antiviral properties .
- Thiazole Ring Functionalization : Replacing the methyl ester with amide groups to modulate solubility and target binding .
- Biological Assays : Dose-response curves (e.g., IC₅₀ determination in HepG2 cells) and computational docking (e.g., AutoDock Vina) to predict interactions with biological targets like viral proteases .
Q. How can contradictory data in biological activity assays of this compound be systematically resolved?
Methodological Answer: Contradictions often arise from assay variability or compound instability. Resolution strategies include:
- Reproducibility Checks : Repeating assays under standardized conditions (e.g., fixed pH, temperature).
- Stability Studies : HPLC monitoring of degradation products in buffer solutions .
- Meta-Analysis : Comparing data across multiple studies (e.g., antimicrobial activity in Gram-positive vs. Gram-negative bacteria) to identify trends .
Q. What computational approaches are used to predict the reactivity and spectroscopic properties of this compound?
Methodological Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets to optimize geometry and calculate NMR chemical shifts (e.g., predicting ¹³C NMR peaks for the thiazole ring) .
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water) to study conformational flexibility and aggregation tendencies .
- Spectroscopic Validation : Comparing computed IR/Raman spectra with experimental data to validate electronic structure models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
Methodological Answer:
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound homogeneity .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to resolve polymorphic variations affecting melting points .
- Cross-Validation : Compare ¹H NMR (e.g., DMSO-d₆) and HRMS data with literature values, accounting for solvent effects and instrument calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
